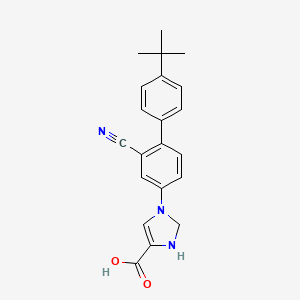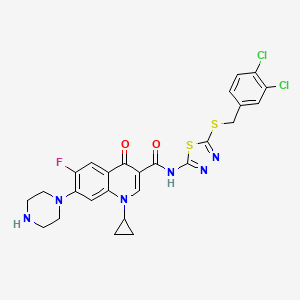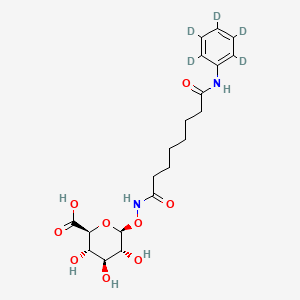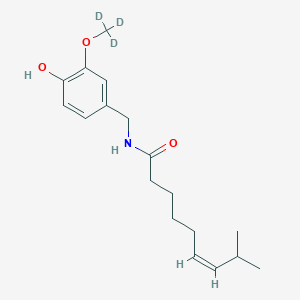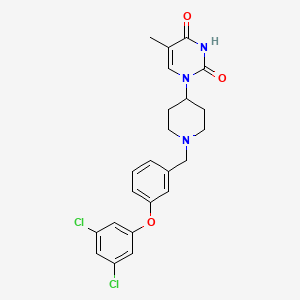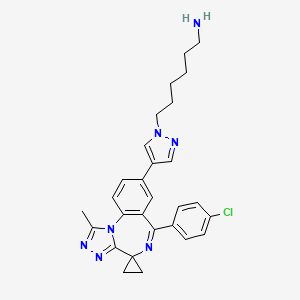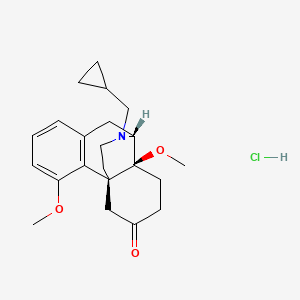
Cyprodime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyprodime hydrochloride is a selective opioid antagonist from the morphinan family of drugs. It specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, particularly in studies that aim to understand the distinct roles of different opioid receptors.
Preparation Methods
The synthesis of Cyprodime hydrochloride involves several steps. The key intermediate is 4,14-dimethoxymorphinan-6-one, which is then reacted with cyclopropylmethyl bromide under basic conditions to yield Cyprodime The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran
Chemical Reactions Analysis
Cyprodime hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyprodime hydrochloride is primarily used in scientific research to study the μ-opioid receptor. Its high selectivity allows researchers to deactivate the μ-opioid receptor selectively, enabling the study of δ and κ receptors without interference . This has applications in:
Chemistry: Understanding the binding and activity of opioid receptors.
Biology: Studying the physiological and pathological roles of opioid receptors.
Medicine: Investigating potential treatments for conditions like depression and Parkinson’s disease.
Industry: Developing new drugs targeting opioid receptors.
Mechanism of Action
Cyprodime hydrochloride exerts its effects by binding to the μ-opioid receptor and blocking its activity . This prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets involved include the μ-opioid receptor itself and the associated G-protein coupled receptor signaling pathways.
Comparison with Similar Compounds
Cyprodime hydrochloride is unique in its high selectivity for the μ-opioid receptor. Similar compounds include:
Naloxone: A non-selective opioid antagonist that blocks all three opioid receptors (μ, δ, and κ).
Naltrexone: Another non-selective opioid antagonist with a similar profile to naloxone.
Samidorphan: A selective μ-opioid receptor antagonist under development for major depression.
This compound’s selectivity makes it particularly useful for research applications where specific inhibition of the μ-opioid receptor is required.
Properties
CAS No. |
2387505-50-0 |
|---|---|
Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |
InChI Key |
MMOBYZBXXHEAAX-NCBCLDNOSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Cl |
Canonical SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


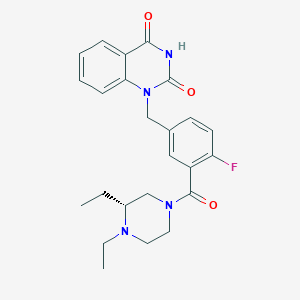
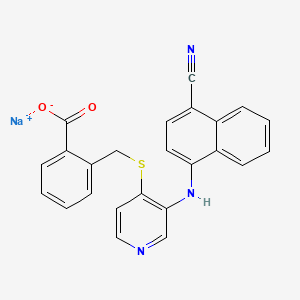
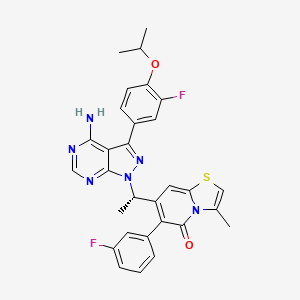
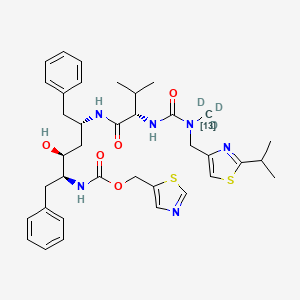
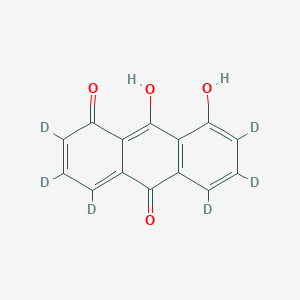

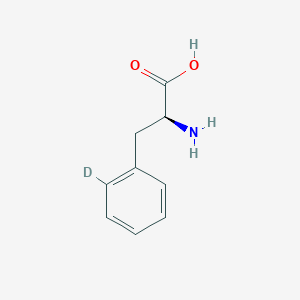
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
